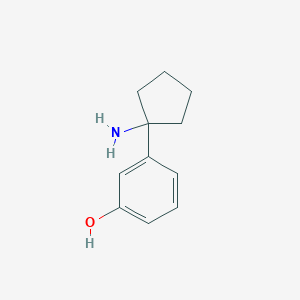

3-(1-Aminocyclopentyl)phenol

Description

Historical Context and Evolution of Phenolic Compounds in Medicinal Chemistry and Organic Synthesis

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have a long and storied history in science. numberanalytics.com Their journey began as early as 1815 when coal tar, a source of phenols, was used for its antiseptic properties. basicmedicalkey.com A pivotal moment came in 1867 when Joseph Lister utilized phenol (B47542), then known as carbolic acid, as a surgical disinfectant, dramatically reducing mortality from infections. basicmedicalkey.com This early application sparked extensive research into phenol derivatives to discover new compounds with enhanced efficacy and reduced toxicity. basicmedicalkey.com

Over the decades, the versatility of the phenolic scaffold has made it a recurring motif in medicinal chemistry. acs.org Phenolic compounds are abundant in nature, particularly in plants, where they contribute to defense mechanisms and antioxidant activities. numberanalytics.comnih.gov This natural abundance has inspired the synthesis of a vast array of derivatives. basicmedicalkey.com In organic synthesis, phenols are valuable intermediates due to the reactivity of the hydroxyl group and the aromatic ring. rsc.org They serve as precursors in the production of a wide range of materials, including dyes and polymers. ontosight.ai The study of phenolic compounds has revealed that their biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects, are often linked to their ability to donate a hydrogen atom from the hydroxyl group. numberanalytics.comnih.gov

Significance of Cyclopentyl and Amino Moieties in Bioactive Chemical Scaffolds

The incorporation of specific structural motifs can significantly influence the biological activity of a molecule. The cyclopentyl and amino groups are two such moieties that are frequently found in bioactive compounds.

The cyclopentyl group , a five-membered aliphatic ring, is often introduced into drug candidates to modulate properties like lipophilicity and receptor binding affinity. cymitquimica.com Its conformational rigidity, when compared to linear alkyl chains, can enhance the stability of a compound and improve its selectivity for a biological target. This structural feature can lead to more favorable interactions within a protein's binding pocket. nih.gov For example, in studies of norepinephrine (B1679862) transporter (NET) inhibitors, the five-membered ring of the cyclopentylamine (B150401) moiety was found to be important for binding. nih.gov

The amino group (-NH2) is a fundamental functional group in a vast number of biologically active molecules, including amino acids, the building blocks of proteins. researchgate.netnotulaebotanicae.ro It can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve solubility and bioavailability. The presence of an amino group is crucial for the activity of many drugs, contributing to their interactions with biological targets. researchgate.net In medicinal chemistry, the amino group is a key component in the design of molecules targeting a wide range of physiological processes. researchgate.net

Overview of Research Trajectories for 3-(1-Aminocyclopentyl)phenol and Related Analogs

Research into this compound and its analogs has explored their potential in various scientific domains. The core structure, which combines a phenol, a cyclopentyl ring, and an amino group, presents a unique scaffold for investigation.

Studies on related aminocyclopentyl derivatives have indicated a range of potential biological activities. For instance, some analogs have been investigated for their antidepressant, antinociceptive (pain-relieving), and neuroprotective effects. smolecule.com The synthesis of various analogs, such as those with substitutions on the phenol ring or modifications to the cyclopentyl group, allows researchers to explore structure-activity relationships. For example, the synthesis of 3-cis-(3-Aminocyclopentyl)indoles has led to the discovery of potent and selective serotonin (B10506) reuptake inhibitors. acs.org

The synthesis of these compounds can be achieved through various methods, including the reaction of a cyclopentanone (B42830) derivative with an amine or through multi-step synthetic routes involving protection and deprotection strategies. smolecule.com The development of efficient synthetic methods is crucial for producing a library of analogs for biological screening. researchgate.net

Defining the Academic Research Landscape for this compound

The academic research landscape for this compound is characterized by its interdisciplinary nature, spanning organic synthesis, medicinal chemistry, and pharmacology. The compound itself, with the CAS number 1176017-04-1, is available from commercial suppliers, facilitating its use in research. bldpharm.comsigmaaldrich.com

Key areas of investigation include:

Synthesis and Characterization: Developing novel and efficient synthetic routes to this compound and its derivatives. This includes detailed structural elucidation using techniques like NMR and mass spectrometry. rsc.org

Biological Activity Screening: Evaluating the compound and its analogs for a wide range of biological activities. This can involve in vitro assays to assess effects on enzymes, receptors, or cell lines, and in vivo studies in animal models. ontosight.airesearchgate.net For example, related aminocyclopentyl compounds have been studied for their effects on the central nervous system. smolecule.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical features influence its biological activity. This knowledge is crucial for designing more potent and selective compounds. nih.gov

Computational Modeling: Using molecular docking and other computational techniques to predict how these molecules might interact with biological targets, providing insights that can guide the design of new analogs. nih.gov

The research on this compound and its analogs is part of a broader effort to explore novel chemical scaffolds for potential therapeutic applications and as tools to probe biological systems. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Selected Aminocyclopentyl-Phenol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1176017-04-1 | C11H15NO | 177.25 |

| 4-(1-Aminocyclopentyl)phenol | 1176740-01-4 | C11H15NO | 177.25 |

| N-Cyclopentyl-m-aminophenol | Not Available | C11H15NO | 177.24 |

| (1-aminocyclopentyl)-phenylmethanone | 500168-22-9 | C12H15NO | 189.25 |

| 3-(1-Aminocyclopentyl)-2-bromo-6-methoxyphenol | 1704135-24-9 | Not Available | Not Available |

Data sourced from multiple chemical databases and research articles. ontosight.aismolecule.combldpharm.comsigmaaldrich.comchemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(1-aminocyclopentyl)phenol |

InChI |

InChI=1S/C11H15NO/c12-11(6-1-2-7-11)9-4-3-5-10(13)8-9/h3-5,8,13H,1-2,6-7,12H2 |

InChI Key |

LRTYHNDQZYPYHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Aminocyclopentyl Phenol and Its Derivatives

Strategic Approaches to the Aminocyclopentyl-Phenol Core Structure

The assembly of the 3-(1-Aminocyclopentyl)phenol scaffold involves the formation of both the aminocyclopentyl moiety and the functionalized phenol (B47542) ring. Various synthetic strategies can be employed to achieve this, each with its own advantages and challenges.

Amination Reactions in Cyclopentanone (B42830) Systems

A primary route to the aminocyclopentyl portion of the target molecule involves the amination of cyclopentanone. smolecule.comresearchgate.net Reductive amination is a powerful technique for this transformation, allowing for the formation of cyclopentylamine (B150401) from cyclopentanone. researchgate.net This method can utilize various catalysts, including ruthenium-based systems, which are known for their efficiency and selectivity under mild conditions. researchgate.net The process typically involves the reaction of cyclopentanone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. researchgate.net

Another approach is the Strecker amino acid synthesis, which can be adapted to produce α-aminonitriles from ketones. In this case, cyclopentanone would react with an alkali cyanide and an ammonium (B1175870) salt to form 1-aminocyclopentanecarbonitrile. Subsequent hydrolysis of the nitrile group would yield 1-aminocyclopentanecarboxylic acid, which can then be further manipulated to introduce the phenolic component.

Phenol Ring Functionalization Techniques, including Friedel-Crafts Acylation

Functionalizing the phenol ring at the meta-position relative to the hydroxyl group presents a significant challenge due to the ortho- and para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. gaylordchemical.comajptr.com The Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic rings, but its direct application to phenols often leads to a mixture of ortho- and para-acylated products. ajptr.comwikipedia.orgmasterorganicchemistry.com

To overcome this, one strategy involves protecting the phenolic hydroxyl group before acylation. google.com Converting the phenol to a silyl (B83357) ether, for instance, can mask the directing effect of the hydroxyl group, allowing for a more controlled acylation. google.com The silyl protecting group can then be removed during the reaction workup. google.com Another approach utilizes specific catalysts and reaction conditions to favor meta-substitution. For example, the use of ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIM][AlCl4]) has shown promise in improving the efficiency and selectivity of Friedel-Crafts acylations of phenols. ajptr.com

The choice of acylating agent and catalyst is crucial. ajptr.comgoogle.com Acyl chlorides and acid anhydrides are common acylating agents, while Lewis acids such as aluminum chloride (AlCl₃) are typical catalysts. ajptr.comwikipedia.org However, an excess of the Lewis acid is often required when acylating phenols directly, as the phenol itself can react with the catalyst. ajptr.com

Table 1: Comparison of Friedel-Crafts Acylation Conditions

| Catalyst System | Acylating Agent | Solvent | Key Features |

| Anhydrous AlCl₃ | Acid Halides/Anhydrides | Halogenated Hydrocarbons, Nitrobenzene | Traditional method, often requires excess catalyst, may lead to ortho/para mixtures. ajptr.comgoogle.com |

| ZnCl₂ on Alumina | Carboxylic Acids | Solvent-free (Microwave) | Promotes regioselective ortho-acylation. rsc.org |

| [EMIM][AlCl₄] (Ionic Liquid) | Acetyl Chloride | Ionic Liquid | Acts as both catalyst and solvent, can improve yield and selectivity. ajptr.com |

Oxidative Aromatization Routes for Meta-Substituted Phenols

An alternative to functionalizing a pre-existing aromatic ring is to construct the substituted phenol from a non-aromatic precursor through oxidative aromatization. gaylordchemical.comresearchgate.netrsc.org This approach can provide direct access to meta-substituted phenols, which are often difficult to obtain through traditional electrophilic substitution. gaylordchemical.comresearchgate.net

One such method involves the use of a dimethyl sulfoxide (B87167) (DMSO) and molecular iodine (I₂) system to catalyze the aromatization of cyclohexenone derivatives. gaylordchemical.com This metal-free approach is advantageous as it avoids the use of costly and toxic metal promoters and can prevent overoxidation of the phenol product. gaylordchemical.comresearchgate.net The reaction is tolerant of a variety of functional groups, making it a versatile tool for synthesizing complex phenols. gaylordchemical.com The mechanism is believed to involve iodination at the alpha-carbon of the enone, followed by elimination of hydrogen iodide and tautomerization to the phenol. gaylordchemical.com

Other oxidative aromatization strategies include the use of biocatalytic systems, such as ene-reductases, which can convert substituted cyclohexanones to phenols using molecular oxygen. researchgate.net These enzymatic methods offer an environmentally friendly alternative for synthesizing substituted phenols. researchgate.net

Multi-step Synthesis Planning and Optimization for Complex Aminocyclopentyl-Phenol Structures

The synthesis of complex derivatives of this compound requires careful planning and optimization of each step in the sequence. fiveable.mepharmafeatures.com This involves considering aspects such as regioselectivity, stereoselectivity, and the use of protecting groups. fiveable.mepharmafeatures.com

Regioselective and Stereoselective Synthetic Pathways

Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of bioactive molecules. masterorganicchemistry.com In the context of this compound, this means ensuring the cyclopentyl group is attached at the correct position on the phenol ring and controlling the stereochemistry of any chiral centers.

Regioselectivity: The challenge of achieving meta-substitution on the phenol ring has been discussed. gaylordchemical.com Strategies such as oxidative aromatization of appropriately substituted cyclohexenones offer a powerful way to control the regiochemical outcome. gaylordchemical.comresearchgate.net For instance, the addition of an organometallic reagent to a 3-halocyclohex-2-en-1-one, followed by aromatization, can lead to the formation of a meta-substituted phenol where the new substituent is derived from the organometallic reagent. researchgate.net

Stereoselectivity: If the cyclopentyl ring or any substituents on it are chiral, stereoselective synthesis becomes crucial. nih.gov This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. nih.govmdpi.com For example, enzymatic reactions, such as those catalyzed by transaminases, can be highly stereoselective in producing chiral amines from prochiral ketones. mdpi.com

Protecting Group Strategies and Deprotection Methodologies

In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting in subsequent steps. wikipedia.orgorganic-chemistry.org For the synthesis of this compound and its derivatives, both the amino group and the phenolic hydroxyl group may require protection. wikipedia.orgorganic-chemistry.org

Protecting the Amino Group: The amino group is nucleophilic and can be protected by converting it into a less reactive functional group, such as a carbamate. organic-chemistry.org Common amine protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgncl.res.in The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. organic-chemistry.org For example, the Boc group is acid-labile and can be removed with acids like trifluoroacetic acid, while the Fmoc group is base-labile and can be cleaved with a base such as piperidine. wikipedia.org

Protecting the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and can interfere with reactions involving strong bases or nucleophiles. It can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl ether (e.g., tert-butyldimethylsilyl ether). jocpr.comsioc-journal.cn The deprotection of these groups can be achieved under specific conditions. For example, benzyl ethers can be cleaved by hydrogenolysis, while silyl ethers are typically removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org

Orthogonal Protection: In complex syntheses with multiple functional groups, an orthogonal protection strategy is often employed. wikipedia.orgjocpr.com This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. wikipedia.org For example, a molecule could have a Boc-protected amine and a benzyl-protected phenol. The benzyl group could be removed by hydrogenolysis without affecting the Boc group, and the Boc group could subsequently be removed with acid. wikipedia.org

Table 2: Common Protecting Groups for Amines and Phenols

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) wikipedia.org |

| Phenol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| Phenol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) jocpr.com |

| Phenol | Methyl ether | Me | Strong acid (e.g., BBr₃) or ether cleavage reagents sioc-journal.cn |

The successful synthesis of this compound and its derivatives relies on the careful selection and implementation of these advanced synthetic methodologies. By strategically combining amination reactions, phenol functionalization techniques, and robust multi-step synthesis planning, chemists can efficiently access these valuable compounds for further investigation.

Cascade and Tandem Reactions for Efficient Construction

A notable advancement in this area is the development of iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes. acs.org This method provides access to structurally diverse polyfunctionalized cyclopentylamine scaffolds. acs.org The process is highlighted by its use of a low-cost iron catalyst, the absence of extra oxidants or bases, and the use of ethanol (B145695) as a solvent. acs.org The reaction proceeds through a proposed iron(II)-mediated hydrogen radical dissociation pathway, leading to the formation of a nitrogen-centered radical, followed by ring-opening of the cyclopropane (B1198618) to generate a carbon radical which then partakes in the cyclization. acs.org

Another example involves visible-light-mediated [3+2] cycloaddition reactions. For instance, the reaction of substituted 3-cyanochromones with N-cyclopropylamines, using Eosin Y as a photocatalyst, leads to the formation of complex hybrid molecules containing both chromone (B188151) and cyclopentane (B165970) rings. acs.org This method is advantageous due to its mild reaction conditions. acs.org

These cascade strategies significantly streamline the synthesis of cyclopentylamine derivatives, which are key structural motifs in many bioactive compounds. acs.orgresearchgate.net The ability to perform these reactions on a gram-scale and the potential for diverse functional transformations of the products underscore their synthetic utility. acs.org

Development of Novel Synthetic Routes to this compound Analogs

The development of novel synthetic routes to analogs of this compound is driven by the need to explore structure-activity relationships and identify compounds with improved pharmacological profiles.

The synthesis of related structures often involves multi-step sequences. For instance, the synthesis of bicyclo[1.1.1]pentylamines (BCPAs), which are considered bioisosteres of arylamines, has seen the development of practical protocols to shorten synthetic sequences and enable gram-scale production through one-pot multicomponent processes. rsc.org

Synthetic routes to various phenol-containing heterocyclic compounds are also well-documented. For example, the synthesis of modern pharmaceuticals containing six-membered heterocyclic rings often involves common synthetic routes applied to pyridine, quinoline, and pyrimidine (B1678525) derivatives. beilstein-journals.org The synthesis of 3,4,5-trisubstituted phenol derivatives has been achieved via Rh(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes. rsc.org

Specific methods for constructing the aminocyclopentyl moiety include the tributyltin hydride-mediated free-radical cyclization of allene-tethered oxime ethers and hydrazones, which yields (vinylstannyl)cyclopentylamine derivatives. acs.org Additionally, a formal [4+1] cycloaddition of o-sulfonamido aldimines and sulfur ylides has been developed to produce 2,3-disubstituted indoline (B122111) derivatives, which can be precursors to related structures. rsc.org

A three-component solvent-free synthesis has been adapted to produce Schiff base derivatives featuring a phenol core and a cyclopentyl moiety. This one-pot reaction involves an amine, an aldehyde (like 2-hydroxybenzaldehyde), and a phenol derivative, proceeding through sequential imine formation and nucleophilic attack by the phenol.

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. nih.govijarsct.co.inresearchgate.net This involves inventing novel reactions to maximize desired products while minimizing by-products, simplifying operations, and using environmentally benign solvents. nih.govijarsct.co.in

Sustainable approaches in the synthesis of related structures include:

Catalyst-free reactions: A procedure has been developed for the synthesis of bioactive cyclical amine compounds that uses an in-situ-formed organoautocatalyst, eliminating the need for external metal or enzyme catalysts. fau.eu

Use of greener solvents: Research focuses on replacing hazardous solvents with more sustainable alternatives. skpharmteco.commdpi.com Glycerol, a biodegradable and non-toxic byproduct of biodiesel production, is being explored as a green solvent for organic synthesis. ijarsct.co.in

Energy-efficient methods: Microwave irradiation and ultrasound-assisted processes are being employed to accelerate reactions and reduce energy consumption. ijarsct.co.insemanticscholar.orgoiccpress.com For example, a highly accelerated Niementowski synthesis of quinazolin-4(3H)-one derivatives has been achieved under microwave irradiation. semanticscholar.org

Biocatalysis: The use of enzymes, such as phenylalanine ammonia lyases (PALs), offers a cost-efficient and sustainable method for producing phenylalanine analogues through the amination of cinnamic acids. frontiersin.org Immobilizing these enzymes allows for their reuse and incorporation into continuous flow processes, enhancing scalability and efficiency. frontiersin.org

These green chemistry approaches aim to create more efficient, safer, and environmentally friendly synthetic routes for this compound and its analogs. ijarsct.co.infau.eu

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and designing new synthetic routes.

A key transformation in the synthesis of cyclopentylamine derivatives is the iron(II)-catalyzed radical [3+2] cyclization. Mechanistic studies suggest a radical reaction pathway. acs.org The process is initiated by the coordination of the iron(II) catalyst to the amino group of the N-aryl cyclopropylamine, which facilitates N-H bond dissociation to generate a nitrogen-centered radical. acs.org This is followed by the ring-opening of the cyclopropane to produce a carbon radical, which then reacts with an alkene in a cyclization step. acs.org

In the context of phenol chemistry, the mechanism of iodine(III)-promoted oxidative dearomatizing hydroxylation of phenols has been investigated. chemrxiv.org Studies using kinetics, EPR spectroscopy, and radical probes have indicated a radical-chain mechanism, where an aryloxyl radical is the key chain-carrying intermediate. chemrxiv.org

For reactions involving the formation of phenol-containing structures, such as the synthesis of aminoalkyl phenols, the mechanism often involves the initial formation of an imine intermediate, followed by the nucleophilic addition of the phenol. researchgate.net The regioselectivity of this addition is often directed by hydrogen bonding in the transition state. researchgate.net

Computational modeling, particularly using density functional theory (DFT), has also been employed to gain detailed insights into the transition state structures and energetics of reactions like aromatic ketone synthesis. smolecule.com These theoretical approaches help in understanding and predicting the reactivity and outcomes of synthetic transformations. smolecule.comyoutube.comyoutube.com

Sophisticated Structural Elucidation and Analytical Characterization of 3 1 Aminocyclopentyl Phenol

Advanced Spectroscopic and Spectrometric Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. organicchemistrydata.org By mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C, NMR provides unambiguous evidence of a molecule's carbon-hydrogen framework.

For 3-(1-aminocyclopentyl)phenol, ¹H NMR spectroscopy is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the phenol (B47542) ring would appear in the region of approximately 6.7-7.2 ppm, with their splitting patterns revealing their relative positions on the 1,3-disubstituted ring. docbrown.info The eight protons of the cyclopentyl methylene (B1212753) (CH₂) groups would likely produce complex, overlapping multiplets in the aliphatic region (around 1.5-2.0 ppm). The protons of the primary amine (NH₂) and the phenolic hydroxyl (OH) group would each typically appear as broad singlets, the chemical shifts of which are variable and dependent on solvent, concentration, and temperature. The identity of the OH and NH₂ peaks can be confirmed by adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR tube, which results in the disappearance of these signals due to proton-deuterium exchange. libretexts.orglibretexts.org

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The molecule is expected to exhibit 11 distinct carbon signals. The carbon atom attached to the hydroxyl group is anticipated to resonate significantly downfield, around 155 ppm, characteristic of a phenolic carbon. pressbooks.pub The quaternary carbon of the cyclopentyl ring, bonded to both the aromatic ring and the nitrogen atom, would also be found downfield. The remaining aromatic carbons would appear in the typical 115-130 ppm range, while the four methylene carbons of the cyclopentyl ring would be observed in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | ~ 6.7 - 7.2 | Complex multiplet pattern due to meta-substitution. docbrown.info |

| Cyclopentyl Protons (-CH₂-) | ¹H | ~ 1.5 - 2.0 | Overlapping multiplets. |

| Amine Protons (-NH₂) | ¹H | Variable (e.g., 1.5 - 3.0) | Broad singlet, D₂O exchangeable. libretexts.org |

| Phenolic Proton (-OH) | ¹H | Variable (e.g., 4.0 - 7.0) | Broad singlet, D₂O exchangeable. libretexts.org |

| Phenolic Carbon (-C-OH) | ¹³C | ~ 155 | Characteristic of phenols. pressbooks.pub |

| Aromatic Carbons (-CH, -C-) | ¹³C | ~ 115 - 130 | Four signals for CH, one for the C attached to the cyclopentyl group. |

| Quaternary Cyclopentyl Carbon | ¹³C | ~ 60 - 70 | Carbon bearing the amino group and attached to the phenyl ring. |

| Cyclopentyl Carbons (-CH₂-) | ¹³C | ~ 20 - 40 | Four distinct signals expected. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₅NO, giving it a monoisotopic mass of approximately 177.1154 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. A prominent fragmentation pathway for phenols involves the loss of carbon monoxide (CO) and a formyl radical (HCO·). libretexts.org The fragmentation of the parent compound is expected to yield characteristic ions. For instance, the fragmentation pattern of phenol itself is well-documented, showing key fragments at m/z 94 (molecular ion), 66 (loss of CO), and 65 (loss of CHO). docbrown.info Similar fragmentation of the phenolic portion of the target molecule could be anticipated. Other likely fragmentations would involve the cyclopentyl moiety, such as alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss | Notes |

| 177 | [C₁₁H₁₅NO]⁺ | - | Molecular Ion (M⁺) |

| 160 | [C₁₁H₁₂O]⁺ | NH₃ | Loss of ammonia (B1221849) |

| 94 | [C₆H₅OH]⁺ | C₅H₁₀N• | Cleavage of the bond between the phenyl and cyclopentyl rings |

| 93 | [C₆H₅O]⁺ | C₅H₁₀NH | Cleavage with hydrogen transfer |

| 66 | [C₅H₆]⁺ | C₆H₉NO | Fragmentation of the phenol ring, similar to phenol fragmentation. docbrown.info |

| 65 | [C₅H₅]⁺ | C₆H₁₀NO | Fragmentation of the phenol ring, similar to phenol fragmentation. docbrown.info |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectroscopyonline.com The IR spectrum of this compound would be expected to display several characteristic absorption bands. A very broad and strong absorption in the 3400–3200 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydrogen-bonded phenolic group. libretexts.orgpressbooks.pub The N-H stretching of the primary amine would appear as a medium-intensity band in a similar region, potentially overlapping with the O-H stretch. Other key signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the cyclopentyl group (below 3000 cm⁻¹), aromatic C=C stretching absorptions around 1600 and 1500 cm⁻¹, and a strong C-O stretching band for the phenol around 1250 cm⁻¹. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. gdckulgam.edu.in The phenolic ring acts as a chromophore. Phenol itself typically shows a primary absorption band (E2-band) around 210 nm and a secondary, fine-structured band (B-band) around 270 nm. spcmc.ac.in For this compound, an absorption maximum (λmax) is expected around 275 nm. docbrown.info The position and intensity of this peak can be sensitive to pH; in a basic solution, deprotonation of the phenol to form the phenoxide ion would result in a bathochromic (red) shift to a longer wavelength and an increase in absorption intensity. spcmc.ac.in

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H Stretch | Phenol (H-bonded) | Strong, Broad libretexts.orgpressbooks.pub |

| 3400 - 3300 | N-H Stretch | Primary Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl) | Strong |

| 1610, 1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1250 - 1200 | C-O Stretch | Phenol | Strong libretexts.org |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. epa.gov Due to the presence of polar -OH and -NH₂ groups, this compound has a relatively high boiling point and may exhibit poor peak shape (tailing) on common GC columns. To overcome this, derivatization is often employed to convert the polar groups into less polar, more volatile derivatives. epa.gov Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form silyl (B83357) ethers and amines, which are more amenable to GC analysis. researchgate.net

When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides mass spectra for each, allowing for positive identification. thermofisher.com This is particularly useful for confirming the identity of the main peak as the target compound and for identifying any impurities present in the sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile or thermally unstable compounds, making it ideally suited for this compound. nih.govscirp.org A common mode of operation is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A typical method would involve a gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A small amount of an acid, like formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group and ensure the protonation of the amino group, resulting in sharper, more symmetrical peaks. Detection is commonly performed with a UV detector set at the compound's λmax or with a photodiode array (PDA) detector that can acquire the entire UV spectrum of the eluting peak. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns packed with smaller particles (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it a powerful tool for high-throughput purity analysis and complex mixture separation. mdpi.comusp.br

Table 4: Representative HPLC/UPLC Method Parameters for Analysis

| Parameter | Condition | Purpose |

| Technique | Reversed-Phase UPLC | High resolution and speed for purity assessment. mdpi.com |

| Column | C18, <2 µm particle size | Standard non-polar phase for retaining phenolic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the compound. |

| Gradient | 5% to 95% B over several minutes | To effectively separate compounds with different polarities. |

| Flow Rate | ~ 0.4 - 0.6 mL/min | Typical for UPLC systems. |

| Detection | PDA/UV at ~275 nm | To detect the phenolic chromophore and assess peak purity. nih.gov |

Capillary Electrophoresis (CE) in Phenolic Compound Analysis

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation and quantification of ionizable compounds like this compound. acs.org Its high efficiency, short analysis times, and minimal sample consumption make it a valuable alternative and complement to chromatographic methods. nih.govresearchgate.net The technique's separation mechanism is based on the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high electric field. acs.org

For phenolic compounds, Capillary Zone Electrophoresis (CZE) is the most frequently employed mode. nih.govecu.edu.au The phenolic hydroxyl group and the primary amine on the cyclopentyl ring of this compound are ionizable, making the molecule's charge dependent on the pH of the background electrolyte (BGE). acs.org This property is leveraged for separation. Typically, alkaline conditions, such as those created by a borate (B1201080) buffer (e.g., 15-40 mM, pH 9.1-9.2), are used to ensure the phenolic hydroxyl group is deprotonated, conferring a negative charge on the molecule and facilitating its electrophoretic mobility. researchgate.netecu.edu.au

Detection is commonly performed using UV-Vis spectroscopy, as the aromatic phenol ring exhibits strong absorbance in the UV region, eliminating the need for derivatization. acs.org For enhanced sensitivity and structural confirmation, CE can be hyphenated with mass spectrometry (CE-MS). nih.govmdpi.comnih.gov This combination provides molecular weight and fragmentation data, which is invaluable for unequivocal identification. acs.org Method development for a CZE analysis of this compound would involve optimizing parameters such as BGE composition and concentration, pH, and applied voltage to achieve baseline separation from potential impurities or other analytes. ecu.edu.aumdpi.com

Computational Chemistry in Conformational Analysis and Molecular Structure Prediction

Computational chemistry provides profound insights into the molecular properties of compounds like this compound, complementing experimental data by predicting structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. worldscientific.comkarazin.ua For phenolic compounds, DFT calculations can accurately predict key structural and electronic properties. acs.org By applying DFT, one can determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, to find its most stable conformation. ingentaconnect.com

Furthermore, DFT is employed to calculate electronic properties that are crucial for understanding a molecule's reactivity and potential interactions. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. ingentaconnect.com Other calculated descriptors can include Mulliken atomic charges, which reveal the electron distribution across the molecule, and the total energy. ingentaconnect.com Such theoretical studies are invaluable for establishing structure-activity relationships for phenolic antioxidants and other bioactive molecules. acs.org

Table 1: Examples of Parameters Obtainable from DFT Calculations for a Phenolic Compound This table illustrates the types of data that would be generated from a DFT study of this compound, with hypothetical values based on studies of similar molecules.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | -X eV |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | 4.6 eV |

| Mulliken Charge on Phenolic Oxygen | Calculated partial charge on the oxygen atom of the hydroxyl group. | -0.35 e |

While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.gov

Analytical Method Validation and Quality Control in Research Studies

To ensure that an analytical method produces reliable, accurate, and reproducible data for the quantification of this compound, it must be thoroughly validated. researchgate.netujpronline.com Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. ujpronline.comdemarcheiso17025.com Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. mdpi.comscispace.com These parameters define the sensitivity of the method. scielo.br They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. scielo.brscielo.br For the analysis of phenolic compounds using techniques like HPLC and CE, LOD and LOQ values can vary significantly depending on the specific compound, the matrix, and the detector used. mdpi.commdpi.comscielo.br

Table 2: Examples of LOD and LOQ for Phenolic Compounds Using Various Analytical Methods This table presents a range of reported detection and quantification limits for different phenolic compounds, illustrating typical sensitivities achievable. Specific values for this compound would require experimental determination.

| Analytical Method | Phenolic Compound(s) | LOD | LOQ | Source |

|---|---|---|---|---|

| CZE-MS | Various Phenolic Acids & Flavonoids | 0.004–1.9 mg/L | Not Specified | nih.govmdpi.com |

| HPLC-DAD | 17 Phenolic Compounds | 4.38–89.7 ng/L | 14.6-299 ng/L (calculated from source) | mdpi.com |

| RP-HPLC-UV | 14 Phenolic Compounds | 0.022–0.062 mg/L | 0.030–0.187 mg/L | scispace.com |

| UPLC-Miniature MS | 12 Phenols | 0.5–1.0 µg/mL | 1.0–2.0 µg/mL | nih.gov |

| RP-HPLC-UV | Gallic acid & Gallocatechin | 0.231 & 0.151 µg/mL | 0.770 & 0.504 µg/mL | scielo.br |

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. scispace.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²), generally >0.99, is required to demonstrate linearity. mdpi.comscispace.com

Accuracy: Accuracy reflects the closeness of the experimental value to the true or accepted reference value. scielo.br It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. oup.com For pharmaceutical analysis, recovery values are often expected to be within a range of 98-102%. oup.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-laboratory precision). nih.gov Typically, an RSD of less than 2-5% is considered acceptable. scielo.brnih.govpom.go.id

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. oup.com This provides an indication of its reliability during normal usage. For an HPLC or CE method, these variations might include changes in mobile phase composition, pH, column temperature, or flow rate. scielo.broup.com The method is considered robust if the results remain consistent despite these minor changes. nih.gov

Preclinical Pharmacological Investigations of 3 1 Aminocyclopentyl Phenol and Analogs

In Vitro Pharmacological Profiling of Biological Activities

In vitro studies are foundational to understanding the molecular interactions of a compound. These laboratory-based assays provide initial insights into a compound's biological effects at the cellular and subcellular levels.

The central nervous system (CNS) presents a complex array of potential drug targets. Receptor binding assays are employed to determine the affinity of a compound for specific receptors, while functional assays assess the compound's ability to elicit a biological response upon binding.

While specific binding data for 3-(1-Aminocyclopentyl)phenol is not extensively available in the public domain, the pharmacological profile of structurally related compounds suggests potential interactions with key CNS receptors, such as the N-methyl-D-aspartate (NMDA) receptor and sigma (σ) receptors. nih.govmdpi.comresearchgate.netsemanticscholar.org

NMDA Receptor Interactions: The NMDA receptor, a crucial component in synaptic plasticity and memory formation, is a known target for various aminocyclohexane and related derivatives. nih.govresearchgate.net Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity. For instance, different NMDA receptor channel blockers have shown varying affinities in different brain regions, highlighting the heterogeneity of these receptors. nih.gov Functional assays for NMDA receptors can measure changes in ion flow or downstream signaling pathways upon ligand binding.

Sigma Receptor Interactions: Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones implicated in a variety of cellular functions and are targets for potential therapeutics for neurological disorders. mdpi.comsemanticscholar.org The affinity of ligands for sigma receptors is also determined using radioligand binding assays, often with ligands like ³H-pentazocine. nih.gov Functional activity (agonist or antagonist) can be assessed through various cellular assays, such as measuring changes in intracellular calcium levels or modulation of other receptor systems. bath.ac.uk For example, a novel sigma-1 receptor antagonist, SI 1/28, demonstrated a high binding affinity with a Ki of 6.1 nM. mdpi.com

Table 1: Representative CNS Receptor Binding Affinities of Analogous Compounds

| Compound Class | Receptor Target | Parameter | Value |

| Aminoadamantane Derivatives | NMDA Receptor | Ki | Varied (nM to µM range) |

| Benzylpiperazine Derivatives | Sigma-1 Receptor | Ki | 6.1 nM (for SI 1/28) |

Enzymes are critical catalysts for a vast number of biological reactions, and their inhibition can be a key mechanism of drug action. Carbonic anhydrases (CAs) are a family of metalloenzymes that play important roles in various physiological processes. dergipark.org.tr

Studies have investigated the inhibitory properties of aminophenol compounds and their derivatives against human carbonic anhydrase (hCA) isozymes I and II. dergipark.org.tr The inhibitory activity is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While a wide range of aminophenol derivatives have been shown to inhibit hCA I and II in the micromolar range, they are generally less potent than established inhibitors like acetazolamide. dergipark.org.tr For instance, a study on various aminophenol compounds reported Ki values in the micromolar range for both hCA I and hCA II. dergipark.org.tr Another study on a series of 22 diversely substituted phenols reported that the least effective inhibitor for Trypanosoma cruzi CA (TcCA) was 3-chloro-4-amino-phenol with a Ki of 47.9 µM.

Table 2: Carbonic Anhydrase Inhibition by Aminophenol Derivatives

| Compound Type | Enzyme Isoform | Inhibition Parameter (Ki) |

| Aminophenol Derivatives | hCA I | Micromolar (µM) range |

| Aminophenol Derivatives | hCA II | Micromolar (µM) range |

| 3-chloro-4-amino-phenol | TcCA | 47.9 µM |

Cellular assays provide a more integrated view of a compound's biological activity within a living cell. Neuroblastoma cell lines, such as the human SH-SY5Y line, are frequently used to assess the neuroprotective or neurotoxic potential of compounds. nih.govresearchgate.netnih.gov

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.

Studies on 3-aminophenol (B1664112) derivatives have demonstrated their potential as antimicrobial agents. researchgate.netresearchgate.net The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For instance, a series of 3-aminophenol derivatives were synthesized and showed good antimicrobial activity against various bacterial and fungal strains. researchgate.net Another study on bromophenol derivatives showed significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity of these compounds is often compared to standard antibiotics.

Table 3: Antimicrobial Activity of Aminophenol Derivatives

| Compound Series | Microbial Strain | Activity |

| 3-Aminophenol derivatives | Various bacteria and fungi | Good antimicrobial activity |

| Bromophenol derivatives | Staphylococcus aureus | Significant antibacterial activity |

| Bromophenol derivatives | MRSA | Significant antibacterial activity |

In Vivo Efficacy and Proof-of-Concept Studies in Preclinical Models

In vivo studies in animal models are essential for evaluating the systemic effects and potential therapeutic efficacy of a compound in a whole organism.

Based on the in vitro pharmacological profile, compounds may be advanced to in vivo models of specific diseases.

Neurodegenerative Disease Models: Animal models of neurodegenerative diseases, such as Parkinson's disease, are used to assess the neuroprotective potential of test compounds. nih.govmdpi.commdpi.com The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model is a commonly used model that mimics some of the pathological features of Parkinson's disease, including the loss of dopaminergic neurons. mdpi.commdpi.com In such models, the efficacy of a compound can be evaluated through behavioral tests (e.g., motor function) and post-mortem analysis of brain tissue to assess neuronal survival and neuroinflammation. nih.govmdpi.commdpi.com For instance, studies have shown that certain compounds can reverse MPTP-induced behavioral deficits and protect dopaminergic neurons. mdpi.com While no specific in vivo neuroprotection data for this compound is currently available, its potential interaction with CNS targets suggests that it could be a candidate for evaluation in such models.

Inflammatory Disease Models: The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammatory model to screen for anti-inflammatory activity. nih.govmdpi.combrieflands.comslideshare.net In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The anti-inflammatory effect of a compound is determined by its ability to reduce the paw edema compared to a control group. The efficacy is often compared to a standard anti-inflammatory drug, such as diclofenac (B195802) or indomethacin. nih.govslideshare.net Given that phenolic compounds have been reported to possess anti-inflammatory properties, analogs of this compound could potentially be evaluated in this model. researchgate.net

Assessment of Activity in Different Biological Systems

Preclinical research into this compound and structurally related analogs has focused on their activity as modulators of the sphingosine-1-phosphate (S1P) receptor family, with a particular emphasis on the S1P subtype 1 (S1P1) receptor. This targeted activity translates into significant effects on several key biological systems, including lymphocyte trafficking, cardiac function, and vascular development.

Lymphocyte Trafficking The most well-documented effect of S1P1 receptor agonists is the profound alteration of lymphocyte trafficking. nih.gov S1P levels are naturally high in the blood and lymph, creating a chemical gradient that lymphocytes use to exit secondary lymphoid organs. nih.govresearchgate.net S1P1 receptor agonists function by binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation. researchgate.net This renders the lymphocytes unresponsive to the S1P gradient, preventing their egress from lymph nodes and Peyer's patches. nih.govnih.gov The result is a sequestration of lymphocytes within these lymphoid tissues and a significant, reversible reduction of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. nih.govnih.gov This mechanism is a cornerstone of the therapeutic effect of S1P1 modulators in autoimmune diseases. mdpi.com

Table 1: Effect of S1P1 Receptor Agonism on Lymphocyte Trafficking

| Parameter | Observation | Mechanism of Action |

|---|---|---|

| Circulating Lymphocyte Count | Significant, reversible reduction (lymphopenia). nih.gov | Sequestration of lymphocytes in secondary lymphoid organs (e.g., lymph nodes). nih.gov |

| Lymph Node Egress | Inhibited. nih.gov | Agonist-induced internalization of the S1P1 receptor on lymphocytes, making them insensitive to the S1P gradient. researchgate.net |

| Lymphoid Organ Occupancy | Increased retention of lymphocytes. nih.gov | Blockade of the S1P1-dependent exit pathway from the lymph node into the efferent lymphatics. nih.gov |

Cardiac Function The cardiovascular effects of S1P receptor modulators are highly dependent on their receptor subtype selectivity. The S1P receptor family includes five subtypes (S1P1-5), with S1P1 and S1P3 being prominently expressed in the cardiovascular system. nih.govresearchgate.net Non-selective S1P agonists that also activate the S1P3 receptor are known to cause a transient decrease in heart rate (bradycardia) upon initial administration. nih.gov This effect is primarily mediated by S1P3 activation on atrial myocytes, which in turn activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, mimicking a vagal nerve stimulus. nih.govresearchgate.net

Conversely, compounds like this compound, designed for high selectivity for the S1P1 receptor, are developed specifically to minimize or avoid these S1P3-mediated cardiac effects. nih.gov While S1P1 is the predominant subtype in human cardiomyocytes, its acute activation can still contribute to a mild, transient bradycardia in humans, though this effect is generally less pronounced than with non-selective agents. nih.govnih.gov S1P1 signaling in cardiomyocytes has also been shown to modulate Ca2+ sensitivity and inhibit adenylyl cyclase, which can indirectly produce a negative inotropic effect, particularly by attenuating beta-adrenergic stimulation. ahajournals.org

Table 2: Comparative Cardiac Effects of S1P Receptor Agonists

| Agonist Type | Primary Cardiac Receptor Target(s) | Effect on Heart Rate | Underlying Mechanism |

|---|---|---|---|

| Non-selective (e.g., Fingolimod) | S1P1, S1P3 | Transient bradycardia. nih.gov | S1P3-mediated activation of IKACh/GIRK channels in atrial myocytes. nih.gov |

| Selective | S1P1 | Minimal to no bradycardia at therapeutic doses. nih.gov | Avoidance of significant S1P3 receptor engagement. nih.gov |

Vascular Development The role of S1P1 signaling in vascular development is complex, involving both the promotion of vascular stability and the regulation of new blood vessel formation (angiogenesis). S1P1 is highly expressed in endothelial cells and is crucial for vascular maturation and the maintenance of endothelial barrier integrity. nih.govamegroups.org It strengthens cell-cell adhesion by stabilizing VE-cadherin at adherens junctions. amegroups.org

While some early in vitro studies suggested a pro-angiogenic role, subsequent in vivo research has demonstrated that S1P1 signaling acts as a key negative regulator of sprouting angiogenesis during development. biologists.combiologists.comnih.gov It functions in an endothelial cell-autonomous manner to inhibit excessive sprouting, effectively acting as a brake on pro-angiogenic signals like vascular endothelial growth factor A (Vegfa). biologists.combiologists.com This regulatory interaction ensures that once a vascular network is established and perfused, S1P1 signaling helps to stabilize the nascent vessels and prevent chaotic, excessive growth. biologists.comresearchgate.net

Molecular Mechanisms of Action Research

Elucidation of Cellular Signaling Pathways Affected by the Compound

Upon agonist binding, the S1P1 receptor exclusively couples to the Gi/o family of heterotrimeric G-proteins. nih.govbio-rad.com This initiates several downstream signaling cascades that mediate the receptor's diverse biological effects.

A primary consequence of Gi coupling is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic AMP (cAMP). bio-rad.com More prominently, the dissociation of the G-protein's βγ subunits from the αi subunit triggers the activation of two major signaling pathways:

Phosphoinositide-3-kinase (PI3K)/Akt Pathway: The Gβγ subunits can activate PI3K, leading to the phosphorylation and activation of the serine/threonine kinase Akt. bio-rad.comnih.gov Activated Akt is a central node in cell signaling, promoting cell survival, proliferation, and metabolism. nih.gov

Ras/MAPK/ERK Pathway: S1P1 activation also robustly stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. nih.gov This pathway is critical for regulating gene expression related to cell growth and differentiation.

Furthermore, S1P1 signaling leads to the activation of small GTPases, particularly Rac1, which is essential for regulating the actin cytoskeleton, cell migration, and the maintenance of endothelial barrier integrity. nih.govbio-rad.com Activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium has also been reported. bio-rad.com

Table 3: Key Cellular Signaling Pathways Activated by S1P1 Receptor Agonism

| Pathway | Primary Effector(s) | Key Downstream Consequence(s) |

|---|---|---|

| Gαi Coupling | Adenylyl Cyclase | Inhibition of cAMP production. bio-rad.com |

| PI3K/Akt Pathway | Akt (Protein Kinase B) | Promotion of cell survival and proliferation; inhibition of apoptosis. nih.gov |

| MAPK/ERK Pathway | ERK1/2 | Regulation of gene transcription, cell growth, and differentiation. nih.gov |

| Small GTPase Activation | Rac1 | Cytoskeletal rearrangement, cell migration, enhancement of endothelial barrier function. nih.govbio-rad.com |

| PLC Pathway | Phospholipase C | Mobilization of intracellular Ca2+ stores. bio-rad.com |

Understanding the Influence on Key Biological Processes

The signaling pathways initiated by this compound and its analogs have profound effects on fundamental biological processes, notably apoptosis and metabolic regulation.

Apoptosis S1P1 receptor signaling is strongly pro-survival and anti-apoptotic. nih.govnih.gov Agonism of S1P1 protects cells from programmed cell death through multiple mechanisms linked to its downstream signaling pathways. Recent studies have shown that S1P1 activation limits apoptosis in T cells by restraining the activity of JNK (c-Jun N-terminal kinase), a kinase involved in stress-induced cell death. jci.orgbiorxiv.org This, in turn, helps maintain the appropriate balance between pro- and anti-apoptotic members of the Bcl-2 protein family. jci.orgbiorxiv.org

More specifically, S1P1 signaling can dually regulate Bcl-2 family members:

Suppression of Bim: The activation of the ERK pathway leads to the phosphorylation and subsequent degradation of the pro-apoptotic BH3-only protein Bim. nih.gov

Upregulation of Mcl-1: The PI3K/Akt and Protein Kinase C (PKC) pathways cooperate to increase the expression of the anti-apoptotic protein Mcl-1. nih.gov

This combined effect of removing a pro-death signal (Bim) while promoting a pro-survival signal (Mcl-1) makes S1P1 a potent inhibitor of apoptosis. nih.gov

Metabolic Processes The function of S1P1 is inextricably linked to sphingolipid metabolism. S1P itself is a key metabolic intermediate in the sphingolipid pathway. nih.govresearchgate.net The biological activity of S1P1 agonists relies on the metabolic processes that establish and maintain S1P concentration gradients in the body. nih.gov These gradients are a form of metabolic regulation, controlled by the differential expression of two key enzymes:

Sphingosine (B13886) Kinases (SphK1 and SphK2): These enzymes phosphorylate sphingosine to produce S1P, increasing its local concentration. mdpi.com

S1P Lyase and S1P Phosphatases: These enzymes irreversibly degrade or dephosphorylate S1P, respectively, lowering its concentration in tissues. researchgate.net

The high S1P concentration in blood and lymph, which is essential for lymphocyte trafficking, is a direct result of this tightly regulated metabolic balance. nih.gov Therefore, the biological context in which this compound acts is metabolically controlled, and its pharmacological activity is dependent on the metabolic pathways that govern the levels of the receptor's endogenous ligand. nih.gov

Table 4: Mentioned Compound Names

| Compound Name/Class |

|---|

| This compound |

| Sphingosine-1-phosphate (S1P) |

| Fingolimod (FTY720) |

| Ozanimod |

| Etrasimod |

| VTX002 |

| Siponimod |

| Myriocin |

| CYM-5442 |

| W146 |

| SEW2871 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Modifications on Biological Activity

The biological activity of 3-(1-Aminocyclopentyl)phenol, a compound with a core structure suggestive of potential interaction with biological targets like opioid receptors, would be systematically explored by modifying its key components: the phenolic ring and the aminocyclopentyl moiety.

Impact of Substitutions on the Phenolic Ring

Researchers would typically investigate a range of substituents at various positions on the phenolic ring. A hypothetical data set illustrating potential findings is presented below.

Table 1: Hypothetical Biological Activity of Phenolic Ring Analogs of this compound

| Compound ID | Substitution | Position | Receptor Affinity (Ki, nM) |

| Parent | -H | - | 50 |

| 1a | -F | 4 | 45 |

| 1b | -Cl | 4 | 60 |

| 1c | -CH₃ | 4 | 75 |

| 1d | -OCH₃ | 4 | 90 |

| 1e | -F | 2 | 120 |

| 1f | -Cl | 2 | 150 |

| 1g | -CH₃ | 5 | 55 |

This data is illustrative and not based on published experimental results.

From this hypothetical data, one might conclude that small, electron-withdrawing groups like fluorine at the 4-position are well-tolerated or slightly beneficial for affinity. In contrast, larger or electron-donating groups at the same position, or substitutions at the 2-position which could introduce steric hindrance, may be detrimental to binding.

Modifications to the Aminocyclopentyl Moiety

The aminocyclopentyl group provides a basic nitrogen center, which is often crucial for forming ionic interactions with acidic residues in a binding pocket. Modifications to this part of the molecule would explore the impact of the amine's basicity, steric bulk, and the conformation of the cyclopentyl ring.

Key modifications could include N-alkylation, N-acylation, and altering the cyclopentyl ring to other cycloalkyl groups.

Table 2: Hypothetical Biological Activity of Aminocyclopentyl Moiety Analogs

| Compound ID | Modification | Receptor Affinity (Ki, nM) |

| Parent | Primary Amine | 50 |

| 2a | N-Methyl | 40 |

| 2b | N,N-Dimethyl | 80 |

| 2c | N-Ethyl | 65 |

| 2d | Cyclobutyl analog | 100 |

| 2e | Cyclohexyl analog | 70 |

This data is illustrative and not based on published experimental results.

These hypothetical results would suggest that a secondary amine (N-Methyl) might enhance affinity, possibly by improving the hydrophobic interactions or optimizing the pKa of the amine. Dimethylation, however, could introduce steric clashes. The size of the cycloalkyl ring also appears to be important, with the cyclopentyl ring being potentially optimal in this hypothetical scenario.

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional shape of this compound is critical for its interaction with a biological target. Conformational analysis would be employed to understand the preferred spatial arrangement of the phenolic ring relative to the aminocyclopentyl moiety. The flexibility of the cyclopentyl ring allows for various puckered conformations (envelope and twist), and the orientation of the amino group (axial vs. equatorial-like) would be a key determinant of biological activity.

Computational methods, such as molecular mechanics and quantum chemistry calculations, would be used to determine the low-energy conformations of the molecule. These theoretical structures would then be correlated with biological activity data to build a pharmacophore model. For instance, a particular distance between the phenolic oxygen and the amino nitrogen might be identified as essential for potent activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of novel, unsynthesized analogs.

Development of Predictive Models for Biological Activity

To develop a QSAR model for this compound analogs, a dataset of compounds with their measured biological activities would be required. Various molecular descriptors, representing the physicochemical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Partial Least Squares (PLS) or Support Vector Machines (SVM) would be used to build the QSAR equation. A hypothetical QSAR model might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR - 2.5

This equation would suggest that biological activity increases with increasing lipophilicity (logP) and molar refractivity (MR), and decreases with increasing electron-withdrawing character of substituents on the phenolic ring (σ).

Identification of Key Physicochemical Descriptors Influencing Activity

The development of a robust QSAR model would allow for the identification of the most important physicochemical properties that govern the biological activity of this class of compounds.

Table 3: Key Physicochemical Descriptors and Their Hypothetical Influence on Activity

| Descriptor | Physicochemical Property | Influence on Activity |

| logP | Lipophilicity | Positive correlation; optimal range likely exists. |

| pKa | Amine Basicity | Crucial for ionic interactions; optimal range for protonation at physiological pH. |

| Molar Refractivity (MR) | Molecular Volume/Polarizability | Positive correlation suggests a role for van der Waals interactions. |

| Dipole Moment | Polarity | May influence interactions within the binding pocket and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Polarity/H-bonding potential | Important for membrane transport and receptor interaction. |

This table represents a hypothetical outcome of a QSAR study.

Chirality and Stereoisomerism in Structure-Activity Relationships

The presence of a chiral center at the C1 position of the cyclopentyl ring in this compound gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-(1-aminocyclopentyl)phenol and (S)-3-(1-aminocyclopentyl)phenol. The distinct spatial arrangement of the amino and phenyl groups in these enantiomers can lead to differential interactions with chiral biological targets such as receptors and enzymes, resulting in varied pharmacological profiles.

Synthesis and Separation of Enantiomers of this compound

The preparation of enantiomerically pure forms of this compound is crucial for elucidating the specific biological activities of each stereoisomer. While specific synthetic routes for this exact molecule are not extensively detailed in publicly available literature, established methods for the asymmetric synthesis of analogous aminocyclopentane derivatives can be applied.

One potential strategy involves the enantioselective synthesis of a key intermediate, such as a chiral aminocyclopentane carboxylic acid. For instance, the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been successfully achieved, providing a foundational methodology that could be adapted. This often involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions.

Following a stereoselective synthesis, or in the case of a racemic synthesis, the separation of the resulting enantiomers is paramount. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely employed and effective technique for this purpose. The choice of the chiral stationary phase is critical and often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the resolution of chiral amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times and allowing for their isolation.

Table 1: Potential Chiral HPLC Separation Parameters for this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 25 °C |

Note: The optimal conditions would require experimental validation.

Comparative Evaluation of Stereoisomers on Biological Targets

For example, studies on aminocyclopentitol glycosidase inhibitors have shown that the stereochemical arrangement of amino and hydroxyl groups significantly impacts their inhibitory potency. This principle of stereospecificity is a recurring theme in pharmacology.

To illustrate the potential for differential activity, a hypothetical comparative evaluation of the enantiomers of this compound on two distinct receptor subtypes is presented below.

Table 2: Hypothetical Comparative Biological Activity of this compound Enantiomers

| Enantiomer | Receptor Subtype A (Ki, nM) | Receptor Subtype B (Ki, nM) |

| (R)-3-(1-Aminocyclopentyl)phenol | 50 | 500 |

| (S)-3-(1-Aminocyclopentyl)phenol | 800 | 75 |

This data is illustrative and not based on experimental results for this specific compound.

In this hypothetical scenario, the (R)-enantiomer displays significantly higher affinity for Receptor Subtype A, while the (S)-enantiomer is more selective for Receptor Subtype B. Such findings would underscore the critical importance of stereochemistry in the development of selective therapeutic agents. The synthesis and separation of the individual enantiomers are, therefore, indispensable steps in unlocking the full therapeutic potential of chiral molecules like this compound and minimizing potential off-target effects. Further research is warranted to experimentally determine the stereoselective synthesis, separation, and detailed pharmacological profiles of these enantiomers.

Rational Design and Development of 3 1 Aminocyclopentyl Phenol Derivatives

Design Principles for Enhanced Potency and Selectivity

The rational design of 3-(1-Aminocyclopentyl)phenol derivatives is guided by fundamental principles of medicinal chemistry aimed at optimizing the molecule's interaction with its biological target. A key consideration is the structure-activity relationship (SAR), which seeks to understand how modifications to different parts of the molecule—the phenol (B47542) ring, the cyclopentyl group, and the amino group—influence its potency and selectivity.

The phenolic hydroxyl group is a critical feature, often involved in hydrogen bonding with the target protein. Modifications at this position, or its bioisosteric replacement, can significantly impact binding affinity. The cyclopentyl ring provides a rigid scaffold that orients the amino and phenyl groups in a specific spatial arrangement. Altering the size or substitution pattern of this ring can fine-tune the molecule's fit within a binding pocket. The primary amino group is a key pharmacophoric element, and its substitution can modulate potency, selectivity, and pharmacokinetic properties.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the design process. These methods allow for the in-silico prediction of how different structural modifications will affect the binding affinity and selectivity of the derivatives, thereby guiding the synthetic efforts towards the most promising candidates.

Synthesis and Evaluation of Libraries of this compound Analogs

Building upon the design principles, the synthesis and subsequent evaluation of libraries of this compound analogs are essential steps in the drug discovery process. These libraries are created to systematically explore the chemical space around the parent scaffold and to identify derivatives with superior properties.

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy to improve the potency, selectivity, and metabolic stability of a lead compound. In the context of this compound, the phenolic hydroxyl group is a prime target for bioisosteric replacement. Common bioisosteres for phenols include other acidic groups like carboxylic acids, tetrazoles, and hydroxamic acids, as well as non-acidic groups that can act as hydrogen bond donors or acceptors. The goal of this strategy is to maintain or improve the key interactions with the biological target while potentially overcoming issues such as rapid metabolism or poor bioavailability associated with the phenol moiety.

For instance, replacing the hydroxyl group with a bioisostere can alter the pKa of the molecule, which can in turn affect its ionization state at physiological pH and its ability to cross cell membranes. The following table illustrates some potential bioisosteric replacements for the phenolic hydroxyl group and their rationale.

| Bioisosteric Replacement | Rationale | Potential Impact |

| Carboxylic Acid | Mimics the acidic nature and hydrogen bonding capability of the phenol. | May alter solubility and pharmacokinetic properties. |

| Tetrazole | A non-classical bioisostere of the carboxylic acid group, which in turn can be a bioisostere for a phenol. It is metabolically stable. | Can improve metabolic stability and oral bioavailability. |

| Sulfonamide | Can act as a hydrogen bond donor and acceptor. | May introduce different binding interactions and improve selectivity. |

| Hydroxamic Acid | Can chelate metal ions if the target is a metalloenzyme. | Can provide additional binding interactions. |

Hybridization Strategies with other Bioactive Scaffolds

The selection of the second scaffold depends on the therapeutic area of interest. For example, if the target is a receptor with multiple binding sites, a hybrid molecule could be designed to interact with both an orthosteric and an allosteric site, potentially leading to enhanced potency and selectivity. The linker connecting the two scaffolds is also a critical design element, as its length and flexibility can significantly influence the biological activity of the hybrid molecule.

Characterization of Novel Derivative Activities in Preclinical Assays

Once synthesized, the novel derivatives of this compound must be rigorously evaluated in a battery of preclinical assays to determine their biological activity and to select the most promising candidates for further development. These assays are designed to assess the potency, selectivity, and mechanism of action of the compounds.